

Technical Guide: Physicochemical Profiling of Baccatin VI

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Baccatin VI*

CAS No.: 57672-79-4

Cat. No.: B1141402

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Executive Summary

Baccatin VI (CAS: 57672-79-4) is a highly oxygenated, poly-acetylated diterpenoid of the taxane class.[1][2][3][4] Structurally distinct from its famous congener Baccatin III (a precursor to Paclitaxel), **Baccatin VI** is characterized by a higher degree of acetylation, rendering it significantly more lipophilic.[4] It serves as a critical reference standard in the impurity profiling of taxane APIs and possesses distinct biological activity, including antinociceptive properties and microtubule stabilization.

This guide provides a rigorous analysis of its chemical architecture, physical properties, and validated protocols for its isolation and characterization, designed for researchers in natural product chemistry and drug development.[4]

Chemical Identity & Structural Architecture[5]

Baccatin VI is defined by a taxane core functionalized with five acetate groups and one benzoate group. Unlike Baccatin III, which possesses free hydroxyls at C-1, C-7, and C-13, **Baccatin VI** is extensively esterified, altering its solubility and chromatographic behavior.[4]

Core Identifiers

| Parameter | Specification |
|---------------------|--|
| Common Name | Baccatin VI |
| CAS Registry Number | 57672-79-4 |
| Molecular Formula | |
| Molecular Weight | 714.76 g/mol |
| IUPAC Name | (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-4,5,6,9,12b-pentayl pentaacetate |
| SMILES | CC1=C2C) (C[C@@H]1OC(=O)C)O)OC(=O)c5ccccc5) (CO4)OC(=O)C)OC(=O)C)C)OC(=O)C">C@HO C(=O)C |

Structural Logic & Stereochemistry

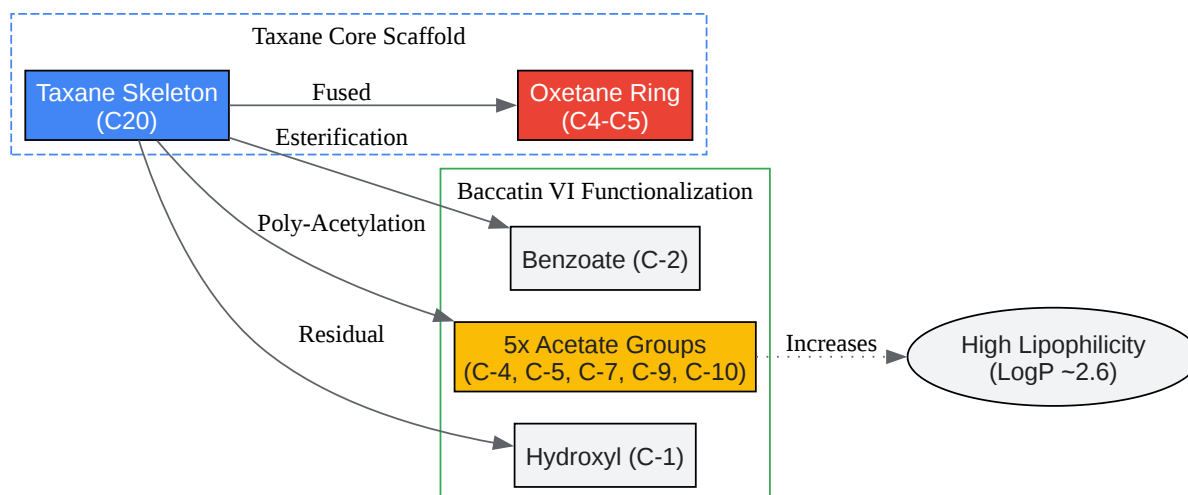
The **Baccatin VI** molecule is built upon the taxane tricyclic skeleton (rings A, B, and C).

- A-Ring: Conformationally flexible, typically bearing the C-13 substituent.[4]
- B-Ring: Eight-membered ring, often the site of major functionalization (C-2 benzoate, C-9, C-10).[4]
- C-Ring: Six-membered ring fused to the B-ring.[4]
- D-Ring: The characteristic oxetane ring at C-4/C-5, essential for biological activity in taxanes. [4]

Key Substituents:

- C-2: Benzoate ester (invariant in active taxanes).[4]

- C-4, C-5, C-7, C-9, C-10: Acetate esters.[4]
- C-1: Free Hydroxyl (typically).[4]



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Figure 1: Structural composition of **Baccatin VI** highlighting the poly-acetylation pattern that drives its lipophilic nature.[4]

Physical & Chemical Properties[1][2][4][6][8][9][12] [13][14][15]

Physical Constants

- Appearance: White to off-white crystalline powder.[4][5]
- Melting Point: Distinct from Baccatin III (229–234 °C). **Baccatin VI** typically exhibits a melting range dependent on crystal habit, often cited in the range of 240–250 °C (decomposition).

- Solubility Profile:
 - High Solubility: Chloroform (), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethyl Acetate.[4]
 - Moderate Solubility: Methanol, Ethanol.[4][6]
 - Insoluble: Water (highly lipophilic due to 5 acetate groups).[4]

Stability & Reactivity[4]

- Hydrolysis: The C-13 and C-7 ester linkages are susceptible to base-catalyzed hydrolysis.[4] Exposure to strong bases (e.g., NaOMe) will sequentially strip acetate groups, reverting the molecule to 10-deacetylbaaccatin III or similar derivatives.[4]
- Epimerization: Under forcing acidic conditions or high heat, the C-7 position can epimerize, although the acetyl group provides some steric protection compared to the free hydroxyl in Baaccatin III.[4]
- Storage: Stable for years if stored at -20°C, desiccated, and protected from light.[4]

Spectroscopic Characterization

Accurate identification requires multi-modal spectroscopy. The following data points are diagnostic for **Baaccatin VI**.

Nuclear Magnetic Resonance (NMR)

Solvent:

or

[4]

| Signal Type | Chemical Shift (, ppm) | Multiplicity | Assignment | Diagnostic Note |
|--------------|------------------------------------|--------------|------------------|---|
| Aromatic | 8.10 (2H), 7.60 (1H), 7.48 (2H) | d, t, t | C-2 Benzoate | Characteristic benzoyl pattern. [4] |
| Oxetane | 4.90 - 5.00 | d | C-5 H | Coupled with C-4 acetoxy.[4] |
| Taxane Core | 5.60 - 6.40 | m | C-2, C-10, C-13 | Shifts downfield due to esterification.[4] |
| Acetates | 2.00 - 2.30 | 5x Singlets | -CO- | Five distinct singlets confirm Baccatin VI vs III. [4] |
| Gem-Dimethyl | 1.10 - 1.70 | Singlets | C-16, C-17, C-19 | Methyls on the taxane ring.[4] |

Mass Spectrometry (MS)

- Ionization Mode: ESI (+) or APCI (+).
- Molecular Ion:

m/z;

m/z.[4]
- Fragmentation: Sequential loss of acetic acid units (-60 Da).
 - .
 - This "neutral loss" pattern is a hallmark of poly-acetylated taxanes.

Experimental Protocol: Isolation & Purification

Objective: Isolate **Baccatin VI** from *Taxus* species (e.g., *T. baccata* or *T. wallichiana*) needles or bark.[4] Pre-requisite: **Baccatin VI** is less polar than Paclitaxel and Baccatin III. It elutes later in reverse-phase systems.[4]

Extraction Workflow

- Biomass Preparation: Air-dry *Taxus* needles and grind to a fine powder (mesh 40).
- Solvent Extraction:
 - Macerate powder in Methanol (MeOH) or Ethanol (EtOH) (1:10 w/v) at room temperature for 24 hours.
 - Filter and repeat 3 times. Combine filtrates.
 - Evaporate solvent under reduced pressure () to yield crude extract.[4]
- Liquid-Liquid Partitioning:
 - Resuspend crude extract in water.
 - Partition with Hexane (removes lipids/waxes).[4] Discard hexane layer.
 - Partition aqueous phase with Dichloromethane (DCM) or Chloroform.
 - Collect organic layer (contains taxanes).[4] Dry over and concentrate.

Chromatographic Purification (HPLC)

Stationary Phase: C18 Reverse Phase (e.g., Phenomenex Luna, 5

, 250 x 4.6 mm).[4] Mobile Phase:

- Solvent A: Water + 0.1% Formic Acid.

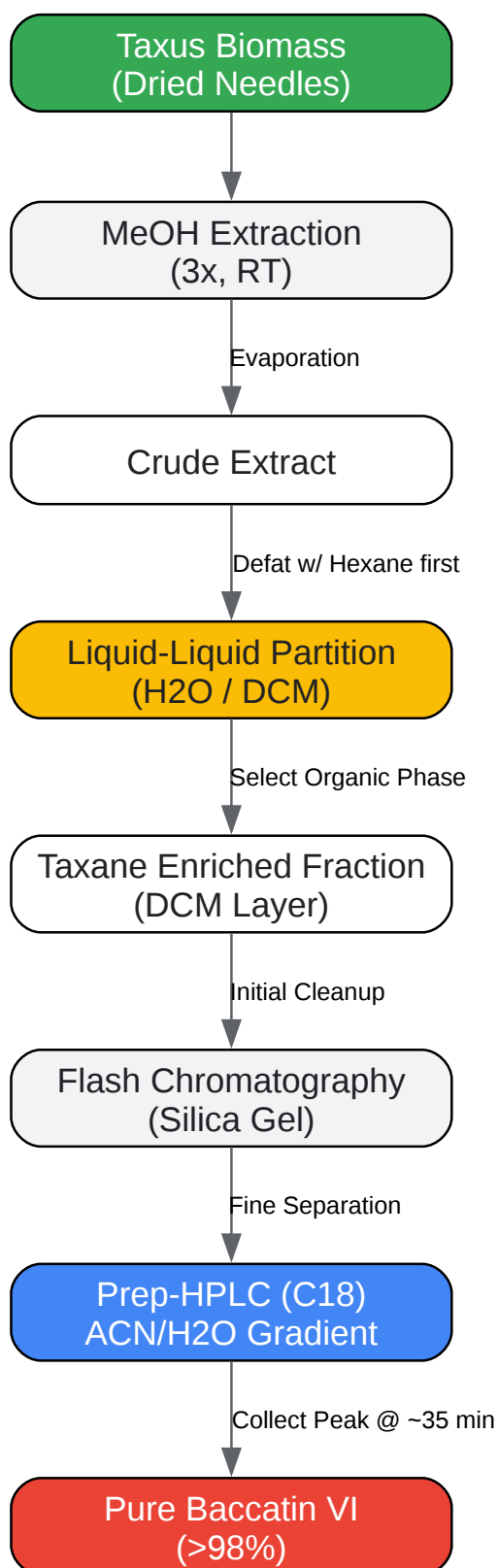
- Solvent B: Acetonitrile (ACN).[\[4\]](#)

Gradient Program:

| Time (min) | % Solvent B | Description |
|------------|-------------|-----------------------------------|
| 0 | 30 | Initial equilibration |
| 10 | 50 | Elution of polar taxanes (10-DAB) |
| 25 | 70 | Elution of Baccatin III |
| 35 | 85 | Elution of Baccatin VI |

| 40 | 95 | Wash |[\[4\]](#)

Detection: UV at 227 nm (taxane absorption maximum).



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Figure 2: Step-by-step isolation workflow for **Baccatin VI** from natural biomass.

Biological Context

While primarily used as a chemical standard, **Baccatin VI** possesses specific bioactivities:

- **Antinociceptive Activity:** Demonstrates significant pain-relieving effects in p-benzoquinone-induced writhing models, potentially mediated through non-opioid pathways.[4]
- **Microtubule Stabilization:** Like Paclitaxel, **Baccatin VI** promotes tubulin polymerization, though with lower potency (

values ~70-100

).[4][7] This reduced potency is attributed to the lack of the C-13 phenylisoserine side chain found in Paclitaxel.

References

- PubChem. (2025).[2][5] **Baccatin VI** (Compound CID: 15378021).[1][2] National Library of Medicine. Retrieved from [\[Link\]](#)[4]
- Guo, Y., et al. (2006).[4] Dynamic variation of taxane content in post-harvest *Taxus chinensis* clippings. *Journal of Asian Natural Products Research*, 8(3), 229-239.[4]
- Kupeli, E., et al. (2003).[4] Anti-inflammatory and antinociceptive activity of taxoids and lignans from the heartwood of *Taxus baccata* L.. *Journal of Ethnopharmacology*, 89(2-3), 265-270.[4]

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Sources

- 1. [Baccatin VI | CAS:57672-79-4 | Diterpenoids | High Purity | Manufacturer BioCrick \[biocrick.com\]](#)
- 2. [Baccatin VI | C37H46O14 | CID 15378021 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [3. Baccatin VI | CAS:57672-79-4 | Manufacturer ChemFaces \[chemfaces.com\]](#)
- [4. Baccatin lii | C31H38O11 | CID 65366 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. Paclitaxel | C47H51NO14 | CID 36314 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents \[patents.google.com\]](#)
- [7. caymanchem.com \[caymanchem.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Physicochemical Profiling of Baccatin VI]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1141402/docs#technical-guide-physicochemical-profiling-of-baccatin-vi\]](https://www.benchchem.com/product/b1141402/docs#technical-guide-physicochemical-profiling-of-baccatin-vi)

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